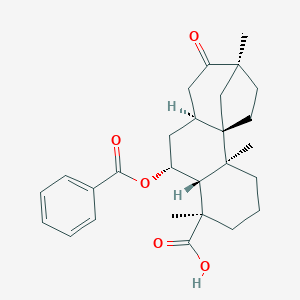
Scopadulcic acid B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scopadulcic acid B (SDB) is a unique tetracyclic diterpenoid produced by Scoparia dulcis L., a perennial medicinal herb widely distributed in tropical and subtropical regions . It has been reported to have antiviral and anti-tumor activity .
Synthesis Analysis
The production of SDB was accomplished by immobilizing suspension culture-derived cells of Scoparia dulcis on a Luffa sponge matrix . The yield of SDB in shake flask cultures was 50.85 mg/g of cells after 30 days of incubation .Molecular Structure Analysis
SDB is a tetracyclic diterpene . Its chemical structure is related to aphidicolin, a tetracyclic diterpene that is a specific inhibitor of eukaryotic DNA polymerase α .Chemical Reactions Analysis
The biosynthesis of SDB involves the formation of syn-copalyl diphosphate (syn-CPP) from geranylgeranyl diphosphate (GGPP), and the subsequent cyclization of the tetracyclic skeleton from syn-CPP .Scientific Research Applications
Pharmacological and Biological Activity
Scopadulcic acid B (SDB), derived from Scoparia dulcis, has demonstrated significant biological and pharmacological activities. It exhibits antiviral activity against Herpes simplex virus type 1 and has shown antitumor activity across various human cell lines. Moreover, SDB possesses direct inhibitory activity against porcine gastric H(+), K(+)-ATPase. A methyl ester of SDB has been identified as the most potent inhibitor among 30 compounds tested against gastric proton pumps, indicating its potential for therapeutic applications in gastrointestinal disorders (Riel, Kyle, & Milhous, 2002).
Production and Bioreactor Cultivation
The production of SDB has been successfully achieved through biotechnological means. By immobilizing suspension culture-derived cells of Scoparia dulcis on a Luffa sponge matrix, a significant yield of SDB was obtained. Specifically, the yield of SDB in Luffa sponge inoculated columns was scaled up to 350.57 mg/g of cells, demonstrating the potential of bioreactors for efficient production of pharmaceutically active natural compounds like SDB (Mathew & Jayachandran, 2009).
Molecular Insights and Biosynthesis
Research has delved into the molecular aspects of SDB, including its biosynthesis and the enzymes involved. For instance, the functional characterization of three diterpene synthases responsible for tetracyclic diterpene biosynthesis in Scoparia dulcis, including the synthesis of SDB, has been reported. The study provides insights into the enzymes that catalyze the reactions leading to the formation of SDB, highlighting the intricate molecular pathways involved in its biosynthesis (Lee, Ohmura, & Yamamura, 2022).
Biotechnological Optimization
Efforts have been made to optimize biotechnological processes for enhancing the production of SDB. The utilization of response surface methodology to optimize the constituents of Murashige and Skoog’s liquid medium led to an enriched level of SDB in the leaf organ cultures of Scoparia dulcis. This approach demonstrates the potential of biotechnological optimization in maximizing the yield and effectiveness of natural compounds like SDB for various applications (Premkumar et al., 2020).
properties
CAS RN |
114804-65-8 |
|---|---|
Product Name |
Scopadulcic acid B |
Molecular Formula |
C27H34O5 |
Molecular Weight |
438.6 g/mol |
IUPAC Name |
(1S,2S,6R,7R,8R,10S,13S)-8-benzoyloxy-2,6,13-trimethyl-12-oxotetracyclo[11.2.1.01,10.02,7]hexadecane-6-carboxylic acid |
InChI |
InChI=1S/C27H34O5/c1-24-12-13-27(16-24)18(15-20(24)28)14-19(32-22(29)17-8-5-4-6-9-17)21-25(2,23(30)31)10-7-11-26(21,27)3/h4-6,8-9,18-19,21H,7,10-16H2,1-3H3,(H,30,31)/t18-,19+,21-,24-,25+,26-,27-/m0/s1 |
InChI Key |
DQBAMWXMUCSBLO-VSQBJKSGSA-N |
Isomeric SMILES |
C[C@]12CC[C@]3(C1)[C@@H](C[C@H]([C@@H]4[C@@]3(CCC[C@@]4(C)C(=O)O)C)OC(=O)C5=CC=CC=C5)CC2=O |
SMILES |
CC12CCC3(C1)C(CC(C4C3(CCCC4(C)C(=O)O)C)OC(=O)C5=CC=CC=C5)CC2=O |
Canonical SMILES |
CC12CCC3(C1)C(CC(C4C3(CCCC4(C)C(=O)O)C)OC(=O)C5=CC=CC=C5)CC2=O |
synonyms |
scopadulcic acid B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



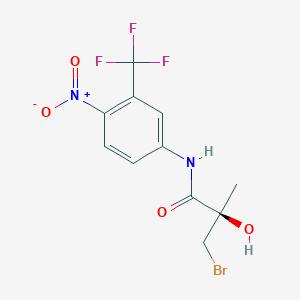
![1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone](/img/structure/B54093.png)

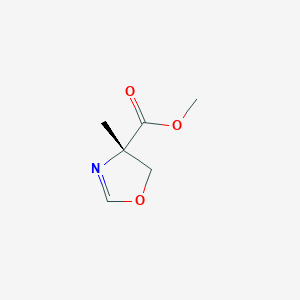
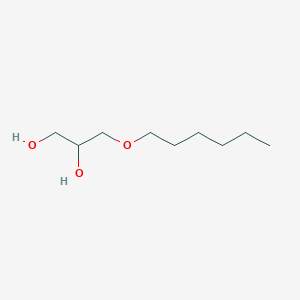
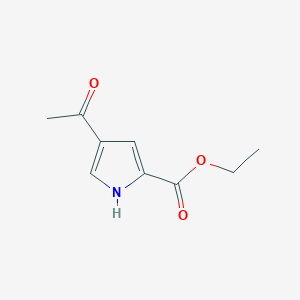
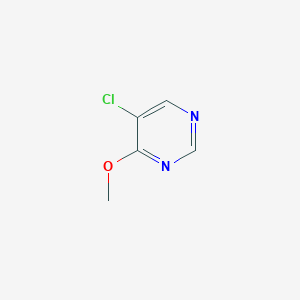
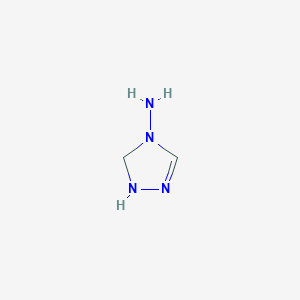
![methyl 4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-4-chloro-3-oxobutan-2-yl]pyrrolidine-2-carbonyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate](/img/structure/B54109.png)
![Oxazolo[4,5-b]pyridine, 2-methyl-, 4-oxide (9CI)](/img/structure/B54118.png)
![Methyl [2-(2-chloro-2-oxoethyl)-1,3-dioxolan-2-yl]acetate](/img/structure/B54119.png)
![Ethyl 3-[3-(3-ethoxy-3-oxopropyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoate](/img/structure/B54120.png)

